molecular formula C18H18N2OS B2366631 (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone CAS No. 332045-92-8

(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone

Cat. No.: B2366631
CAS No.: 332045-92-8
M. Wt: 310.42
InChI Key: LTCIMSFPRHLTQY-UHFFFAOYSA-N
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Description

(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by the presence of a thieno[2,3-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms. The compound also features an amino group and three methyl groups attached to the thieno[2,3-b]pyridine ring, as well as a methanone group linked to a 4-methylphenyl moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone is unique due to the presence of three methyl groups on the thieno[2,3-b]pyridine ring and a 4-methylphenyl moiety. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-9-5-7-13(8-6-9)16(21)17-15(19)14-11(3)10(2)12(4)20-18(14)22-17/h5-8H,19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCIMSFPRHLTQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C(=C3C)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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